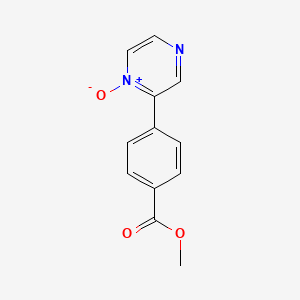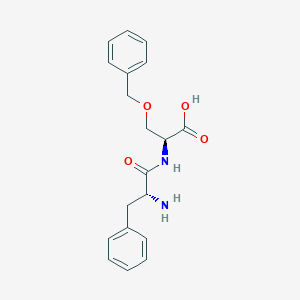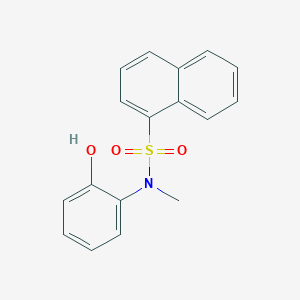
1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- is an organic compound that belongs to the class of naphthalenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a naphthalene ring. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with N-methyl-2-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -10°C to 80°C. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It also serves as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- can be compared with other similar compounds, such as:
1-Naphthalenesulfonamide, N-(2-hydroxy-5-methylphenyl)-: This compound has a similar structure but with a methyl group at the 5-position of the phenyl ring, which can influence its chemical and biological properties.
4-ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide: The presence of an ethoxy group at the 4-position of the naphthalene ring can alter its reactivity and applications.
The uniqueness of 1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
915372-78-0 |
|---|---|
Molekularformel |
C17H15NO3S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2-hydroxyphenyl)-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO3S/c1-18(15-10-4-5-11-16(15)19)22(20,21)17-12-6-8-13-7-2-3-9-14(13)17/h2-12,19H,1H3 |
InChI-Schlüssel |
DPFMRMBCOLQDFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


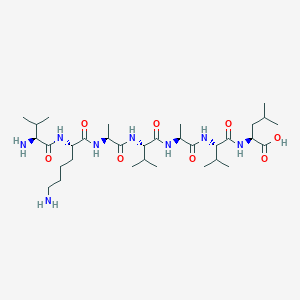
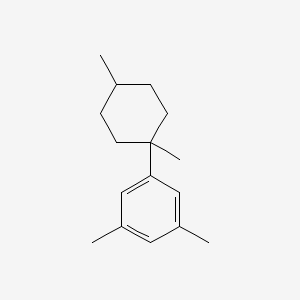
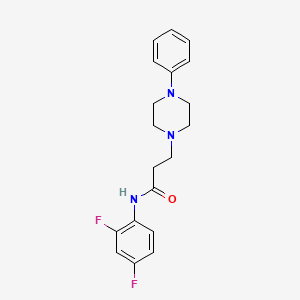
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
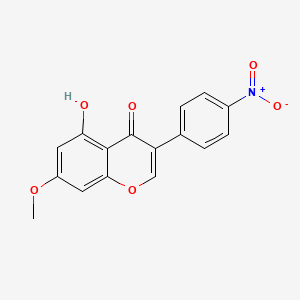
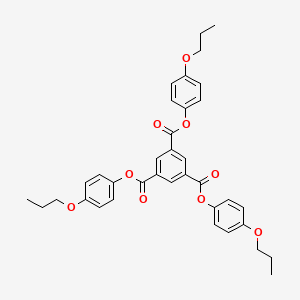
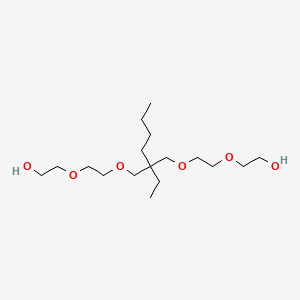
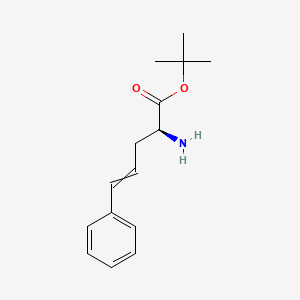
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
